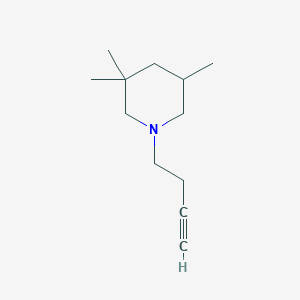

1-But-3-ynyl-3,3,5-trimethylpiperidine

Descripción general

Descripción

1-But-3-ynyl-3,3,5-trimethylpiperidine is a synthetic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a but-3-ynyl group and three methyl groups at the 3 and 5 positions. The compound’s molecular formula is C12H21N, and it has a molecular weight of 179.31 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-3-ynyl-3,3,5-trimethylpiperidine typically involves the alkylation of 3,3,5-trimethylpiperidine with a but-3-ynyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can further improve the scalability and cost-effectiveness of the production.

Análisis De Reacciones Químicas

Types of Reactions

1-But-3-ynyl-3,3,5-trimethylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the but-3-ynyl group, where halides or other nucleophiles replace the alkyne moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides, sodium azide (NaN3), or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated piperidine derivatives.

Substitution: Various substituted piperidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Nicotinic Acetylcholine Receptor Antagonism

1-But-3-ynyl-3,3,5-trimethylpiperidine has been identified as a selective antagonist for certain subtypes of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds targeting nAChRs can influence various neurological conditions and are being explored for their therapeutic potential in treating nicotine dependence and related disorders. In particular, studies have shown that such antagonists can modulate dopamine release in the brain, which is crucial for addiction mechanisms .

Table 1: Nicotinic Receptor Subtypes and Their Therapeutic Implications

| Receptor Subtype | Role in Neurological Conditions | Potential Therapeutic Application |

|---|---|---|

| α4β2 | Cognitive enhancement | Alzheimer's disease |

| α7 | Anti-inflammatory effects | Schizophrenia |

| α3β4 | Pain modulation | Chronic pain management |

Therapeutic Potential in Nicotine Addiction

The compound has shown promise as an adjunct therapy for smoking cessation. Its ability to inhibit nAChRs may help reduce withdrawal symptoms and cravings associated with nicotine addiction. Clinical studies have indicated that nAChR antagonists can improve cessation outcomes when used alongside traditional therapies like nicotine replacement therapy .

Case Study: Efficacy of nAChR Antagonists

In a randomized controlled trial involving smokers, participants receiving a combination of this compound and a nicotine patch exhibited significantly higher rates of smoking cessation compared to those receiving the patch alone. This suggests that the compound may enhance the efficacy of existing smoking cessation strategies by addressing cravings more effectively .

Broader Implications in Drug Development

The structural properties of this compound make it a valuable scaffold for the development of new pharmacological agents. Its nitrogen-containing structure allows for diverse modifications that can enhance selectivity and potency against various biological targets. Recent advances in medicinal chemistry have highlighted the importance of such compounds in developing treatments for cancer, inflammation, and infectious diseases .

Table 2: Potential Modifications and Their Effects

| Modification Type | Expected Outcome |

|---|---|

| Alkyl chain extension | Increased lipophilicity |

| Aromatic substitutions | Enhanced receptor binding affinity |

| Functional group addition | Broadened pharmacological activity |

Mecanismo De Acción

The mechanism of action of 1-But-3-ynyl-3,3,5-trimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 1-But-3-enyl-2,2,6,6-tetramethylpiperidine

- 1-Undec-10-enyl-2,2,6,6-tetramethylpiperidine

- 4-But-3-enyl-1,2,2,6,6-pentamethyl-3,4-dehydropiperidine

- 2-But-3-enyl-2,6,6-trimethylpiperidine

- 4-But-3-enyl-1,2,2,6,6-pentamethyl-4-piperidyl ether

Uniqueness

1-But-3-ynyl-3,3,5-trimethylpiperidine is unique due to its alkyne functional group, which imparts distinct reactivity and properties compared to similar compounds with alkene or saturated hydrocarbon groups. This alkyne group allows for specific reactions, such as click chemistry, which are not possible with other similar compounds .

Actividad Biológica

1-But-3-ynyl-3,3,5-trimethylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H17N

- Molecular Weight : 177.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a selective antagonist for nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including muscle contraction and neurotransmission.

Table 1: Summary of Biological Activities

Antifibrotic Activity

In a study investigating the antifibrotic properties of various compounds, this compound demonstrated significant inhibitory effects on TGF-β1-induced collagen I upregulation in human proximal tubular cells. The compound exhibited an IC50 value of 0.83 μM, indicating strong potential as a therapeutic agent for renal fibrosis .

Cytotoxicity and Multidrug Resistance

Research has shown that derivatives of piperidine compounds can enhance the retention of chemotherapeutic agents like doxorubicin in multidrug-resistant cancer cell lines. In particular, studies indicated that this compound could modulate the ABCB1 multidrug efflux pump, enhancing the efficacy of conventional treatments against resistant tumors .

Case Study 1: Renal Fibrosis Model

In a controlled laboratory setting, the compound was tested on mProx tubular cells stimulated with TGF-β1. Results indicated that treatment with this compound significantly reduced collagen I expression compared to untreated controls. This suggests its potential utility in treating chronic kidney diseases characterized by fibrotic changes .

Case Study 2: Cancer Cell Lines

In vitro studies involving mouse T-lymphoma cells revealed that the compound exhibited moderate to high cytotoxicity against both parental and multidrug-resistant cell lines. Notably, it was effective at concentrations as low as 2 μM in modulating drug resistance mechanisms .

Propiedades

IUPAC Name |

1-but-3-ynyl-3,3,5-trimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-5-6-7-13-9-11(2)8-12(3,4)10-13/h1,11H,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOCJTYCTWESNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCC#C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864856-77-8 | |

| Record name | 1-(but-3-yn-1-yl)-3,3,5-trimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.